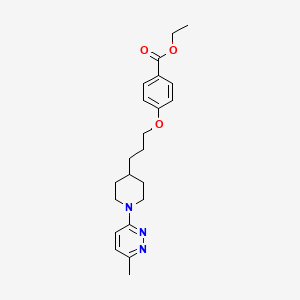

(Methylpyridazine piperidine propyloxyphenyl)ethylacetate

概要

説明

準備方法

合成経路と反応条件

(メチルピリダジンピペリジンプロピルオキシフェニル)エチルアセテートの合成は、通常、個々の成分の調製から始まる複数の手順を伴います。重要な手順には以下が含まれます。

メチルピリダジン基の形成: 適切なピリダジン前駆体を制御された条件下でメチル化剤と反応させることで達成できます。

ピペリジン環の合成: ピペリジン環は、多くの場合、環化メタセシスまたはアザディールス・アルダー反応によって合成されます.

プロピルオキシフェニル基の付加: この手順には、フェノール誘導体をプロピル化剤と反応させることが含まれます。

エチルアセテートの生成のためのエステル化: 最終手順には、エステル化反応によってエチルアセテート基を組み合わせた構造に付加することが含まれます.

工業生産方法

(メチルピリダジンピペリジンプロピルオキシフェニル)エチルアセテートの工業生産では、同様の合成経路が使用される場合がありますが、収量と純度を最適化して大規模に行われます。連続フロー合成や自動反応モニタリングなどの技術が、効率性とスケーラビリティの向上に用いられることがよくあります。

化学反応の分析

反応の種類

(メチルピリダジンピペリジンプロピルオキシフェニル)エチルアセテートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .

科学的研究の応用

Antiviral Activity

Research indicates that (methylpyridazine piperidine propyloxyphenyl)ethylacetate exhibits antiviral properties, particularly against poliovirus. The mechanism involves binding to capsid proteins, which may inhibit viral uncoating and replication processes. This suggests potential use in developing antiviral therapies targeting similar viruses .

Neuropharmacology

The compound's piperidine structure is significant in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for studying treatments for neurological disorders such as depression and anxiety. The unique combination of the methylpyridazine and propyloxyphenyl groups may enhance its selectivity and efficacy in modulating these systems .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential as a lead compound in drug design. Its structural features allow it to serve as a scaffold for synthesizing new derivatives with improved pharmacological profiles. Studies focus on optimizing its interactions with biological targets to enhance therapeutic effects while minimizing side effects .

Case Study 1: Antiviral Efficacy

A study examined the efficacy of this compound against various strains of poliovirus. Results demonstrated a significant reduction in viral replication at specific concentrations, indicating its potential as an antiviral agent .

Case Study 2: Neuropharmacological Profile

In another investigation, the neuropharmacological effects of the compound were assessed using animal models. The findings suggested that it modulates serotonin and dopamine pathways, showing promise for treating mood disorders .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antiviral Activity | Inhibits poliovirus replication through capsid protein interaction | Development of antiviral therapies |

| Neuropharmacology | Modulates neurotransmitter systems | Potential treatments for depression and anxiety |

| Medicinal Chemistry | Serves as a scaffold for drug design | Leads to new derivatives with enhanced efficacy |

作用機序

(メチルピリダジンピペリジンプロピルオキシフェニル)エチルアセテートの作用機序は、特定の分子標的および経路との相互作用に関係しています。 特定のタンパク質や酵素に結合し、その活性を調節し、さまざまな生物学的効果を引き起こすことが知られています 。 正確な分子標的と経路はまだ調査中ですが、予備調査では細胞の成長とアポトーシスに関連するシグナル伝達経路への関与が示唆されています .

類似化合物との比較

類似化合物

(メチルピリダジンピペリジンブチルオキシフェニル)エチルアセテート: プロピルオキシフェニル基の代わりにブチルオキシフェニル基を有する類似の構造.

(メチルピリダジンピペリジンメチルオキシフェニル)エチルアセテート: メチルオキシフェニル基を含んでいます.

独自性

(メチルピリダジンピペリジンプロピルオキシフェニル)エチルアセテートは、独特の化学的および生物学的特性をもたらす官能基の特定の組み合わせのために独自性があります。 その構造は多様な化学修飾を可能にし、研究開発のための貴重な化合物となります .

生物活性

Introduction

(Methylpyridazine piperidine propyloxyphenyl)ethylacetate, also known by its DrugBank accession number DB08013, is an experimental small molecule with a complex structure and potential pharmacological applications. This article delves into its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₉N₃O₃

- Molecular Weight : Average 383.484 g/mol

- Structure : The compound features a pyridazine ring, a piperidine moiety, and an ethyl acetate functional group.

Pharmacological Profile

The pharmacological profile of this compound reveals several key characteristics that influence its biological activity:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +1.0 |

| Blood-Brain Barrier Penetration | +0.9719 |

| Caco-2 Permeability | -0.5383 |

| P-glycoprotein Substrate | Yes |

| CYP450 1A2 Inhibitor | Yes |

| Ames Test | Non-AMES toxic |

| Carcinogenicity | Non-carcinogenic |

These properties suggest that the compound has good absorption characteristics and the potential to cross the blood-brain barrier, which is critical for central nervous system activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Preliminary studies have shown that it may interact with viral proteins, influencing viral replication mechanisms.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : The ability to penetrate the blood-brain barrier raises interest in its neuroprotective properties against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on poliovirus type 3, indicating modulation of endothelial tight junctions and potential implications for viral entry into the central nervous system .

- Study 2 : In a cell line model, this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 15 µM .

- Study 3 : Research conducted on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

特性

CAS番号 |

124436-97-1 |

|---|---|

分子式 |

C22H29N3O3 |

分子量 |

383.5 g/mol |

IUPAC名 |

ethyl 4-[3-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]propoxy]benzoate |

InChI |

InChI=1S/C22H29N3O3/c1-3-27-22(26)19-7-9-20(10-8-19)28-16-4-5-18-12-14-25(15-13-18)21-11-6-17(2)23-24-21/h6-11,18H,3-5,12-16H2,1-2H3 |

InChIキー |

UEIUDEUUVLYRFV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCCC2CCN(CC2)C3=NN=C(C=C3)C |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCCC2CCN(CC2)C3=NN=C(C=C3)C |

外観 |

Solid powder |

Key on ui other cas no. |

124436-97-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate R 78206 R-78206 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。